molecular formula C12H16O3 B031593 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 29206-06-2

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No. B031593
CAS RN: 29206-06-2
M. Wt: 208.25 g/mol
InChI Key: NYDAEBWSGUNHIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid and related compounds involves complex chemical reactions and methodologies. For example, Collins and Jacobs (1986) detailed the reaction of 1-methoxy-2-methyl-1-trimethylsilyloxyprop-1-ene with 1-acetoxy-1-(4′-methoxyphenyl)-2,2-dimethylpropane in the presence of zinc iodide, leading to various derivatives of the compound through hydride reduction and demethylation processes (Collins & Jacobs, 1986).

Molecular Structure Analysis

Studies such as those conducted by Düğdü et al. (2013) have focused on the structural characterization of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid derivatives. They utilized X-ray crystallography among other techniques to determine molecular geometry, demonstrating how structural elements influence the compound's properties (Düğdü et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid in reactions has been elucidated by several studies. For instance, Izquierdo and Carrasco (1984) described the reactivity of a similar compound, 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, with nickel in alkaline media, highlighting its potential in spectrophotometric methods for nickel determination (Izquierdo & Carrasco, 1984).

Physical Properties Analysis

The physical properties of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid, such as crystalline structure and stability, are critical for understanding its potential applications. Katrusiak (1996) explored the crystal structure of a closely related compound, revealing insights into the conformational preferences and stability of the acidic protons in the crystalline state (Katrusiak, 1996).

Chemical Properties Analysis

The compound's interaction with other chemicals and its resulting chemical properties have been the focus of various research efforts. For example, the study by Ajibade and Andrew (2021) on derivatives synthesized via Schiff bases reduction route sheds light on the compound's potential for forming azo dyes and dithiocarbamate, providing a glimpse into its versatile chemical properties (Ajibade & Andrew, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, the formation of cationic rhodium complexes with new tetraarylpentaborates demonstrates its utility in creating compounds with specific chemical properties, such as smooth hydrolysis to give distinct products (Nishihara, Nara, & Osakada, 2002). Additionally, the synthesis of the first 4-methoxy-substituted 1,3-benzazaphosphole highlights the compound's versatility in generating novel ligands with potential applications in various fields, including materials science (Aluri, Jones, Dix, & Heinicke, 2014).

Optoelectronic and Charge Transport Properties

In the realm of organic electronics, derivatives of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid have been explored for their optoelectronic and charge transport properties, making them promising candidates for use in organic light-emitting diodes (OLEDs). The study of dimethyl 2,3-bis((4-(bis(4-methoxyphenyl)amino)phenyl)ethynyl)fumarate and its acid-induced Pechmann dyes showcases their potential as efficient materials for OLEDs, based on DFT and TD-DFT calculations, as well as experimental observations (Wazzan & Irfan, 2019).

Anticancer and Antitumor Activities

The modification of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid to produce various derivatives has been linked to significant anticancer and antitumor activities. For instance, novel metal complexes derived from this compound have been synthesized and tested for their anti-tumor activities, showcasing potential as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021). Additionally, the synthesis of compounds based on structure modification of this acid has resulted in derivatives with potent HDAC inhibitory actions, offering new avenues for cancer treatment research (Rayes et al., 2020).

Antibacterial Activity

Research has also explored the antibacterial potential of derivatives of 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid. For example, compounds synthesized from this acid have shown significant activity against various strains of microorganisms, highlighting their potential as new antibacterial agents with applications in combating infectious diseases (Osarumwense, 2022).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

properties

IUPAC Name

3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDAEBWSGUNHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

Synthesis routes and methods I

Procedure details

A cooled (-78 ° C.) solution of diisopropylamine (65 g, 642 mmol) in tetrahydrofuran (THF, 800 mL) was treated with 244 mL of 2.5M n-butyl lithium (610 mmol) in hexane. The reaction was stirred for 30 minutes at room temperature, cooled to -78° C. and treated dropwise with isobutyric acid (26.8 g, 305 mmol) and hexamethylphosphoramide (HMPA, 54.7 g, 305 mmol). The reaction was stirred for 30 minutes at room temperature and treated with 4-methoxybenzyl chloride (43.4 g, 277 mmol). The reaction was stirred for 48 hours at room temperature and treated with 10% HCl (200 mL). The reaction was concentrated to 300 mL and diluted to 600 mL with water. The resulting solution was extracted with diethyl ether (2×300 mL) and the combined ether extracts were washed with 10% HCl (2×200 mL). The ether extract was then extracted with 1N NaOH (3×200 mL). The combined 1N NaOH washes were made acidic (pH 1) by the addition of concentrated HCl, and the resulting solution was extracted with diethyl ether (3×300 mL). The combined ether extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated to afford 32.6 g of 2,2-dimethyl-3-(4-methoxyphenyl)propionic acid as an oil: GC/EI-MS, m/z (rel. int.) 208 (M+, 7), 121 (100), 91 (5), 77 (6).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Three
Quantity
54.7 g
Type
reactant
Reaction Step Three
Quantity
43.4 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (38.0 g, 0.34 mol) was added to a solution of ethyl 2,2-dimethyl-3-(4-methoxyphenyl)propanoate (40.0 g, 0.17 mol) in a mixture of water (4 mL) and tetrahydrofuran (800 mL) at room temperature and stirred for 16 h. The pH of the reaction mixture was adjusted to ˜2 with 2 N HCl (250 mL) and extracted with EtOAc (800 mL). Aqueous layer was saturated with NaCl and extracted again with EtOAc (800 mL). The combined organic layers were washed with brine (350 mL), dried over Na2SO4, and concentrated to afford 34.0 g (96%) of 2,2-dimethyl-3-(4-methoxyphenyl)propanoic acid as a gummy oil; 1H NMR (200 MHz, CDCl3) δ 7.08 (d, J=8.4 Hz, 2H), 6.80 (d, J=8.4 Hz, 2H), 3.78 (s, 3H), 2.83 (s, 2H), 1.19 (s, 6H).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

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